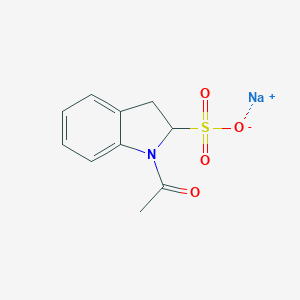

Sodium 1-acetylindoline-2-sulfonate

Description

Contextualization within Indole (B1671886) Chemistry and Derivatives

The chemistry of indoles, a class of aromatic heterocyclic organic compounds, is vast and fundamental to the synthesis of many pharmaceuticals and biologically active molecules. A common characteristic of the indole ring is its propensity to undergo electrophilic substitution, primarily at the 3-position. mdma.ch However, for the synthesis of certain derivatives, substitution at other positions, such as the 5-position, is required.

This is where the significance of indoline (B122111) derivatives like Sodium 1-acetylindoline-2-sulfonate becomes apparent. The compound is a key player in the "Indole-Indoline-Indole" synthetic strategy. mdma.ch This sequence involves the initial conversion of indole into sodium indoline-2-sulfonate. By reducing the aromatic indole to an indoline, the electronic properties of the ring are altered. The nitrogen atom becomes more like a substituted aniline (B41778), which directs incoming electrophiles to the para-position, corresponding to the 5-position of the original indole ring. mdma.ch The subsequent acetylation to form this compound further stabilizes the intermediate. After the desired substitution at the 5-position is achieved, the indoline ring can be re-aromatized back to an indole, now bearing a substituent at the 5-position. mdma.ch This strategic manipulation allows chemists to bypass the usual reactivity pattern of indole and access specific isomers that would otherwise be difficult to obtain.

Significance as a Synthetic Intermediate

The primary importance of this compound lies in its role as a versatile synthetic intermediate. Its structure is engineered to facilitate the synthesis of 5-substituted indoles, which are important building blocks in the pharmaceutical and chemical industries. google.com The presence of the sulfonate group not only influences the regioselectivity of electrophilic substitution but also enhances the compound's solubility in certain reaction media.

The general synthetic pathway involves using this compound as a stable, easily handled solid that can be subjected to various electrophilic substitution reactions. mdma.ch Following the substitution reaction, the acetyl and sulfonate groups can be removed under basic conditions to regenerate the indole aromatic system, yielding the final 5-substituted indole product. mdma.ch This methodology has been successfully applied to the synthesis of a range of derivatives. For instance, while procedures for creating 5-bromoindole (B119039), 5-iodoindole, and 5-cyanoindole (B20398) using this intermediate are relatively straightforward, the synthesis of 5-nitroindole (B16589) has proven more complex. mdma.ch Research has shown that this approach can lead to significantly higher yields of these valuable 5-substituted indoles. mdma.ch

The types of reactions that this compound can undergo are primarily electrophilic aromatic substitutions. The indoline ring can also be oxidized to form indole derivatives.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 26807-69-2 | chemicalbook.comnih.govmatrix-fine-chemicals.com |

| Molecular Formula | C₁₀H₁₀NNaO₄S | nih.govmatrix-fine-chemicals.comchemicalbook.com |

| Molecular Weight | 263.25 g/mol | nih.govchemicalbook.com |

| Appearance | White Solid | chemicalbook.commdma.chchemicalbook.com |

| Melting Point | >300°C | chemicalbook.com |

| Synonyms | Sodium 1-Acetyl-2,3-Dihydro-1H-Indole-2-Sulfonate, 1-Acetyl-2,3-dihydro-1H-indole-2-sulfonic Acid Sodium Salt | chemicalbook.commatrix-fine-chemicals.com |

Historical Overview of its Discovery and Initial Applications

The development of this compound is intrinsically linked to earlier work on the reactivity of indole. A pivotal moment came in 1962 when Thesing, Semler, and Mohr described the reaction of indole with aqueous ethanolic sodium bisulfite to produce its precursor, sodium indoline-2-sulfonate. mdma.ch This discovery laid the groundwork for the "Indole-Indoline-Indole" synthetic sequence. mdma.ch

Despite the potential of this approach for synthesizing 5-substituted indoles, the initial reports showed low yields and lacked detailed characterization of the intermediates. mdma.ch This led to further investigation into the reaction sequence. Researchers studying the subsequent acetylation step found it to be unexpectedly problematic. mdma.ch They isolated the acetylated product, this compound, as a dry, white solid. However, elemental analysis and infrared spectroscopy revealed the persistent presence of water, confirming its existence as a hemihydrate even after drying under vacuum at elevated temperatures. mdma.ch

Interactive Data Table: Synthesis of 5-Substituted Indoles via this compound

| Target Compound | General Procedure Notes | Source |

|---|---|---|

| 5-Bromoindole | A solution of this compound in water is cooled, and bromine is added. | mdma.ch |

| 5-Cyanoindole | Involves reaction with a cyanide source. | mdma.ch |

| 5-Nitroindole | Reported to be more complex; standard nitration procedures gave yields of only 40%. | mdma.ch |

| 5-Aminoindole (B14826) | Synthesized via the reduction of 5-nitroindole. | mdma.ch |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-acetyl-2,3-dihydroindole-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S.Na/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)16(13,14)15;/h2-5,10H,6H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAZCMFZYBOAGI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=CC=CC=C21)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369456 | |

| Record name | sodium 1-acetylindoline-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26807-69-2 | |

| Record name | sodium 1-acetylindoline-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Sodium 1 Acetylindoline 2 Sulfonate

Precursors and Starting Materials for Indoline-2-sulfonate Synthesis

The primary precursor for the synthesis of Sodium 1-acetylindoline-2-sulfonate is Sodium Indoline-2-sulfonate. This intermediate is synthesized from indole (B1671886), a common heterocyclic organic compound.

Indole Reactivity with Sodium Bisulfite

The synthesis initiates with the reaction of indole with sodium bisulfite. mdma.ch This reaction is a nucleophilic addition where the bisulfite ion attacks the C2 position of the indole ring, breaking the C2-C3 double bond and forming the indoline-2-sulfonate salt. mdma.ch This process is a key step in what is known as the "Indole-Indoline-Indole" synthetic sequence. mdma.ch

The formation of Sodium Indoline-2-sulfonate is sensitive to reaction conditions. The reaction is typically carried out by adding a solution of indole in ethanol (B145695) to an aqueous solution of sodium bisulfite. mdma.chtandfonline.com Research has shown that maintaining the temperature between 20–30°C for a duration of 15–30 hours is optimal for the reaction to proceed efficiently. google.com One specific method involves slowly pouring an ethanol solution of indole into a stirred aqueous solution of sodium bisulfite. tandfonline.com A patent describes dripping a 20% sodium sulfite (B76179) solution into an indole-ethanol solution and then maintaining the mixture at 30°C for 20 hours. google.com

The use of a mixed solvent system, typically aqueous ethanol, is crucial for the reaction's success. mdma.ch Indole, being a largely nonpolar molecule, has good solubility in ethanol, while sodium bisulfite, an ionic salt, dissolves in water. The ethanol/water mixture facilitates the interaction between the two reactants by creating a homogenous reaction medium. mdma.ch Protic solvents like methanol (B129727), ethanol, or isopropanol (B130326) are effective, with methanol sometimes noted for achieving higher yields due to its solubility parameters. The ratio of the solvent to indole can range from 1:1 to 5:1 (w/w).

Initial reports on this reaction cited yields of around 68%, but lacked comprehensive analytical data. mdma.chtandfonline.com More recent and optimized procedures have significantly improved the outcomes, with some studies reporting yields of the intermediate, Sodium Indoline-2-sulfonate monohydrate, in excess of 98% on a multi-mole scale. mdma.ch Patents have also reported yields exceeding 85% with a purity of over 99% after crystallization. The intermediate is typically isolated as a crystalline solid by filtering the reaction mixture, washing it with chilled alcohol, and drying it. google.com Characterization has confirmed that the isolated salt is a stable monohydrate. mdma.ch

Acylation of Sodium Indoline-2-sulfonate to Yield this compound

The final step in the synthesis is the N-acylation of the intermediate, Sodium Indoline-2-sulfonate. This reaction introduces an acetyl group onto the nitrogen atom of the indoline (B122111) ring, yielding the target compound, this compound. mdma.ch

Acylating Reagents (e.g., Acetic Anhydride (B1165640), Acetyl Chloride)

The acylation is typically achieved using a strong acylating agent. Acetic anhydride is a commonly used reagent for this purpose. mdma.chchemicalbook.com The reaction involves heating a slurry of Sodium Indoline-2-sulfonate in acetic anhydride. mdma.ch A specific procedure involves heating the mixture to 70°C for two hours, followed by an increase in temperature to 90°C for 30 minutes. mdma.chchemicalbook.com This process results in the formation of this compound, which can be isolated as a white solid. mdma.chchemicalbook.com Yields for this step have been reported to be as high as 83-90%. mdma.chchemicalbook.com The final product has been characterized as a hemihydrate. mdma.ch

Acetyl chloride is another potential acylating agent for N-acetylation reactions, often used in the presence of a base to neutralize the liberated hydrochloric acid. nih.gov While both acetic anhydride and acetyl chloride can be effective, acetic anhydride is often preferred due to its higher stability and ease of handling compared to the more reactive acetyl chloride. nih.govwikipedia.org

Below is a table comparing the common acylating reagents.

Table 1: Comparison of Acylating Reagents for Sodium Indoline-2-sulfonate| Reagent | Typical Conditions | Reported Yield | Notes |

|---|---|---|---|

| Acetic Anhydride | Slurry heated at 70-90°C for ~2.5 hours. mdma.chchemicalbook.com | 83-90% mdma.chchemicalbook.com | Commonly used; product isolated as a hemihydrate. mdma.ch |

| Acetyl Chloride | Often used with a base (e.g., K₂CO₃) at room temperature. | High yields in analogous aniline (B41778) acetylations. | Highly reactive; generates HCl as a byproduct. nih.gov |

Reaction Parameters and Temperature Control

The successful synthesis of this compound hinges on the careful control of reaction parameters. Key factors include the choice of acetylating agent, solvent, reaction time, and, most critically, temperature. Acetic anhydride is commonly employed as the acetylating agent. chemicalbook.com

Temperature control is a crucial aspect of the synthesis. In one established method, the reaction is initiated by heating a mixture of sodium indoline-2-sulfonate in acetic anhydride to 70°C for approximately two hours, followed by an increase in temperature to 90°C for an additional 30 minutes. chemicalbook.com This precise temperature ramp-up is conducted under a nitrogen atmosphere to prevent unwanted side reactions. chemicalbook.com

For the sulfonation step that often precedes the acetylation, maintaining a low temperature, typically between 0 and 5°C, is vital to prevent over-sulfonation and other side reactions. The molar ratio of the reactants is also a significant parameter, with a common ratio being 1 part sodium indoline-2-sulfonate to a slight excess of the acetylating agent to ensure complete conversion.

Table 1: Optimal Reaction Conditions for the Acetylation of Sodium Indoline-2-sulfonate

| Parameter | Value/Range | Purpose |

|---|---|---|

| Starting Material | Sodium indoline-2-sulfonate | Precursor for acetylation |

| Acetylating Agent | Acetic anhydride | Introduces the acetyl group |

| Temperature Profile | Heat to 70°C for 2h, then 90°C for 0.5h | To control reaction rate and ensure completion |

| Atmosphere | Nitrogen | To prevent oxidation and side reactions |

| Molar Ratio | ~1:1.2 (Indoline:Acetylating Agent) | To drive the reaction to completion |

Mechanism of N-Acetylation at the Indoline Nitrogen

The N-acetylation of the indoline nitrogen in sodium indoline-2-sulfonate is a nucleophilic acyl substitution reaction. The general mechanism for the N-acylation of indoles provides a basis for understanding this specific transformation. The process is initiated by the nucleophilic attack of the nitrogen atom of the indoline ring on the electrophilic carbonyl carbon of the acetylating agent, such as acetic anhydride.

A plausible mechanism begins with the deprotonation of the indoline nitrogen by a base, if present, to form a more potent nucleophile. nih.gov However, in the case of using acetic anhydride directly, the lone pair of electrons on the indoline nitrogen acts as the nucleophile. This nitrogen attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the expulsion of an acetate (B1210297) ion as a leaving group. The final step involves the deprotonation of the nitrogen atom, if it became protonated during the reaction, to yield the N-acetylated product, this compound. The presence of the electron-withdrawing sulfonate group at the 2-position can influence the nucleophilicity of the indoline nitrogen.

Isolation and Purification Techniques for this compound

Following the completion of the acetylation reaction, the isolation and purification of the resulting this compound are crucial for obtaining a product of high purity. The initial step in isolation typically involves cooling the reaction mixture to room temperature, which often leads to the precipitation of the product. chemicalbook.com

The solid product is then collected by filtration. chemicalbook.com To remove any unreacted starting materials, byproducts, and residual solvent, the collected solid is washed with a suitable organic solvent, such as ethyl acetate. chemicalbook.com For further purification, recrystallization is a common technique. A mixture of ethanol and water is often used as the solvent system for recrystallization, which helps in removing impurities that have different solubilities compared to the desired product. In some cases, column chromatography using silica (B1680970) gel may be employed for more rigorous purification. The final product is typically dried under a vacuum to remove any remaining traces of solvent. chemicalbook.com It has been noted that the isolated this compound can exist as a hemihydrate, retaining water even after drying at elevated temperatures under a vacuum. mdma.ch

Table 2: Summary of Isolation and Purification Steps

| Step | Technique | Reagents/Solvents | Purpose |

|---|---|---|---|

| 1 | Cooling | - | To induce crystallization/precipitation of the product. |

| 2 | Filtration | - | To separate the solid product from the reaction mixture. |

| 3 | Washing | Ethyl acetate | To remove soluble impurities and residual acetic anhydride. |

| 4 | Recrystallization | Ethanol-water mixture | To achieve high purity by removing impurities with different solubilities. |

| 5 | Drying | Vacuum | To remove residual solvents and moisture. |

Yields and Purity of Synthesized this compound

The synthetic methodologies for this compound are generally efficient, providing high yields and purity. Reported yields for the acetylation of sodium indoline-2-sulfonate are consistently high, often in the range of 85% to 90%. chemicalbook.com In some optimized, larger-scale preparations, yields have been reported to exceed 98%. mdma.ch

The purity of the synthesized compound is also typically high, with values of 95% or greater being commonly achieved. chemicalbook.com The purity is often assessed using chromatographic techniques. The presence of water in the final product, leading to the formation of a hemihydrate, has been confirmed by elemental analysis and infrared spectroscopy, which shows a characteristic band for the water of hydration. mdma.ch

Table 3: Reported Yields and Purity

| Yield | Purity | Reference |

|---|---|---|

| 85-90% | 95% | chemicalbook.com |

| >98% | Not specified | mdma.ch |

Alternative and Emerging Synthetic Pathways

While the direct acetylation of sodium indoline-2-sulfonate is a common and effective method, other synthetic strategies can be envisioned. One alternative approach involves a multi-step sequence starting from indole. This could include the Fischer indole cyclization of a suitable precursor, followed by N-acylation and then a reduction of the indole ring to the corresponding indoline. google.com

Emerging synthetic methodologies in organic chemistry, such as those employing novel catalysts or flow chemistry, could potentially be applied to the synthesis of this compound to enhance efficiency, safety, and scalability. Continuous flow reactors, for instance, can offer superior temperature control, which is critical during the sulfonation step, and may lead to improved yields and purity. The development of more chemoselective and milder acylation methods could also provide alternative routes to this compound. nih.gov

Chemical Reactivity and Transformation of Sodium 1 Acetylindoline 2 Sulfonate

Electrophilic Substitution Reactions of the Indoline (B122111) Ring

The indoline ring system of sodium 1-acetylindoline-2-sulfonate is activated towards electrophilic attack. The acetyl group at the 1-position and the sulfonate group at the 2-position influence the regioselectivity of these reactions, directing incoming electrophiles to specific positions on the benzene (B151609) portion of the molecule. mdma.ch

Regioselectivity of Substitution (e.g., 5-position vs. 7-position)

The presence of the nitrogen atom in the indoline ring directs electrophilic substitution primarily to the 5-position (para to the nitrogen). mdma.ch However, the choice of reagents and reaction conditions can influence the substitution pattern, allowing for selective functionalization at either the 5- or 7-position.

The nitration of this compound using acetyl nitrate (B79036), which can be generated in situ from acetic anhydride (B1165640) and nitric acid, surprisingly leads to the formation of the 7-nitro derivative. google.com This outcome is unexpected as electrophilic substitution on the indoline ring typically favors the 5-position. mdma.chgoogle.com This specific regioselectivity highlights the unique directing effect of the acetyl nitrate reagent system in this reaction. google.com Subsequent hydrolysis of the resulting 1-acetyl-7-nitroindoline-2-sulfonate yields 7-nitroindole. google.com

Reaction Scheme: Nitration with Acetyl Nitrate

| Reactant | Reagent | Product |

|---|

This table illustrates the nitration of this compound with acetyl nitrate, leading to substitution at the 7-position.

In contrast to the reaction with acetyl nitrate, the nitration of this compound with fuming nitric acid in glacial acetic acid results in the expected substitution at the 5-position. mdma.chgoogle.com This method provides a route to 5-nitroindole (B16589) after the removal of the acetyl and sulfonate groups. mdma.ch The use of fuming nitric acid, a strong nitrating agent, follows the general trend of electrophilic substitution on aniline-like systems, where the para position is favored. mdma.chyoutube.com

Reaction Scheme: Nitration with Fuming Nitric Acid

| Reactant | Reagent | Product |

|---|

This table shows the nitration of this compound with fuming nitric acid, resulting in the formation of the 5-nitro derivative.

The bromination of this compound is a key step in the synthesis of 5-bromoindole (B119039). The reaction is typically carried out by treating an aqueous solution of the sulfonate salt with bromine at low temperatures (0-5 °C). mdma.cherowid.org The electrophilic bromine attacks the electron-rich indoline ring, with the substitution occurring at the 5-position. mdma.cherowid.orgscribd.com Following the bromination step, the intermediate is treated with a base, such as sodium hydroxide (B78521), to induce hydrolysis and elimination, ultimately yielding 5-bromoindole. mdma.cherowid.org

Reaction Scheme: Bromination

| Reactant | Reagent | Intermediate | Final Product |

|---|

This table outlines the synthesis of 5-bromoindole via the bromination of this compound followed by hydrolysis.

The synthesis of 5-cyanoindole (B20398) can be achieved from 5-bromoindole, which is prepared from this compound. erowid.org The bromo-substituted indole (B1671886) undergoes a cyanation reaction, typically using a cyanide source like cuprous cyanide. google.com This nucleophilic substitution reaction replaces the bromine atom with a cyano group. An alternative, more direct approach to other 5-substituted indoles, including 5-cyanoindole, involves electrophilic substitution on the this compound intermediate. mdma.ch

Hydrolysis Reactions for Sulfonate and Acyl Group Removal

The final step in many synthetic sequences involving this compound is the removal of the protecting acetyl and sulfonate groups to generate the desired substituted indole. This is typically accomplished through hydrolysis under basic conditions. mdma.ch For instance, after electrophilic substitution, the resulting intermediate is treated with a strong base like sodium hydroxide and heated. mdma.cherowid.org This treatment cleaves the N-acetyl bond and eliminates the sulfonate group, leading to the aromatization of the indoline ring to form the corresponding indole. mdma.ch The specific conditions for hydrolysis, such as the concentration of the base and the reaction temperature and time, are optimized to ensure complete removal of the protecting groups and high yields of the final product. mdma.cherowid.org

Alkaline Hydrolysis Conditions and Mechanisms

While specific studies detailing the alkaline hydrolysis of this compound are not extensively available in the provided search results, general principles of ester and amide hydrolysis can be applied. The acetyl group, being an N-acyl derivative, is susceptible to hydrolysis under basic conditions.

The likely mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetyl group. This would lead to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate (acetate) and the de-acetylated indoline-2-sulfonate anion.

Hypothesized Alkaline Hydrolysis Reaction:

It is important to control the pH during certain synthetic procedures involving this compound to avoid unintentional hydrolysis of the acetyl group. For instance, during the neutralization step after sulfonation of 1-acetylindoline, the pH is typically maintained between 7.0 and 7.5 to prevent this side reaction.

Dehydrogenation to Indole Derivatives

The indoline ring of this compound can be oxidized to form the corresponding indole derivative. This transformation is a key reaction, as indole scaffolds are prevalent in a vast array of biologically active compounds and pharmaceuticals. rsc.orgmdpi.comnih.gov

The dehydrogenation process involves the removal of two hydrogen atoms from the indoline ring, resulting in the formation of a double bond and the aromatic indole system. Various oxidizing agents can be employed for this purpose.

Common Reagents for Dehydrogenation of Indolines:

| Oxidizing Agent | Typical Reaction Conditions |

| Manganese Dioxide (MnO₂) | Often used for the oxidation of indolines to indoles. |

| Chloranil or DDQ | High-potential quinones are effective for dehydrogenation. |

| Palladium on Carbon (Pd/C) | Can be used in the presence of a hydrogen acceptor. |

The "Indole-Indoline-Indole" synthetic sequence highlights the strategic importance of this reaction. In this method, indole is first converted to an indoline derivative (like sodium indoline-2-sulfonate) to allow for electrophilic substitution at the 5-position. Subsequent dehydrogenation regenerates the indole ring, now functionalized at a position that is not typically reactive in the parent indole. mdma.ch

Exploration of Other Reaction Types

The versatile structure of this compound allows for a range of other potential chemical transformations.

Potential for Nucleophilic Substitutions

The sulfonate group at the 2-position of the indoline ring is a potential leaving group for nucleophilic substitution reactions. This allows for the introduction of various nucleophiles at this position, leading to a diverse array of substituted indoline derivatives.

Furthermore, the indole nucleus itself, particularly after deprotection of the nitrogen, can act as a nucleophile. For instance, 1-hydroxyindoles have been shown to react with indole in formic acid, leading to the formation of 1-(indol-3-yl)indoles through a proposed S_N2 reaction on the indole nitrogen. clockss.orgresearchgate.net While this specific reaction involves a 1-hydroxyindole, it demonstrates the potential for nucleophilic attack on the indole nitrogen under certain conditions.

In other indole systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, nucleophilic substitution at the 2-position has been demonstrated with various nitrogen and sulfur-centered nucleophiles. nii.ac.jp This suggests that with appropriate activation, the indoline scaffold of this compound could potentially undergo similar transformations.

Radical Reactions

The indole nucleus is known to react with oxygenated radicals. nih.gov The reactivity is influenced by factors such as the oxidation potential and the presence of an N-H bond. nih.gov While the nitrogen in this compound is protected by an acetyl group, radical reactions could still potentially occur at other positions on the ring. The study of the reactivity of various indole derivatives towards radicals generated by the thermolysis of compounds like 2,2'-azobis-(2-amidinopropane) (ABAP) indicates that the indole structure can participate in radical quenching processes. nih.gov

Oxidation and Reduction Pathways

Beyond dehydrogenation to indoles, the indoline scaffold can undergo other oxidation and reduction reactions. The indoline ring can be reduced using strong reducing agents. For example, the reduction of indole with tin and hydrochloric acid (a mild reducing agent) yields indoline (2,3-dihydroindole), while stronger reducing agents can lead to octahydroindole. youtube.com The N-acetyl group in this compound could also be susceptible to reduction, for example, using reducing agents like lithium aluminum hydride.

Oxidation of the acetyl group itself is also a possibility. For instance, the oxidation of 3-acetylindole (B1664109) with reagents like selenium dioxide or potassium permanganate (B83412) can yield 2-(1H-indol-3-yl)-2-oxoacetic acid. researchgate.net

Multicomponent Reactions Involving the Indoline Scaffold

The indoline and indole scaffolds are valuable building blocks in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular architectures from three or more starting materials. rsc.org These reactions are highly efficient and atom-economical. rsc.org

Several MCRs have been developed that utilize the reactivity of the indole nucleus. For example, an MCR involving indoles, carbon disulfide, and nitroarenes has been used to synthesize (Z)-3-((arylamino)methylene)indoline-2-thiones. nih.gov Another example is the modular assembly of indole-fused seven-membered heterocycles through an MCR of indole, formaldehyde, and amino hydrochlorides. rsc.orgrsc.org

The indoline scaffold can also participate in cycloaddition reactions. Substrate-dependent divergent annulation reactions of indoles with 1,2-diaza-1,3-dienes have been developed to synthesize different types of polycyclic fused indoline scaffolds, such as tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. polimi.itacs.org These reactions showcase the versatility of the indoline core in constructing complex heterocyclic systems.

Applications in the Synthesis of Functionalized Indole Derivatives

Synthesis of Substituted Indoles via the "Indole-Indoline-Indole" Pathway

A significant application of Sodium 1-acetylindoline-2-sulfonate is in a synthetic strategy known as the "Indole-Indoline-Indole" pathway. mdma.ch This method allows for electrophilic substitution at the 5-position of the indole (B1671886) ring, a position not typically favored in direct reactions with indole itself, which tends to substitute at the 3-position. mdma.ch

The process begins with the reaction of indole with sodium bisulfite, which forms sodium indoline-2-sulfonate. mdma.ch This intermediate is then acetylated, typically with acetic anhydride (B1165640), to yield this compound. mdma.chchemicalbook.com In this protected form, the compound behaves like a substituted aniline (B41778), directing incoming electrophiles to the para-position (C-5) of the ring nitrogen. mdma.ch After the desired substituent is introduced at the 5-position, the protecting acetyl and sulfonate groups are removed by treatment with a base, which regenerates the aromatic indole ring system. mdma.ch This pathway has been effectively used to prepare various 5-substituted indoles. mdma.ch

Detailed Research Findings: Synthesis of 5-Substituted Indoles

| Target Compound | Starting Material | Key Reagents | Yield | Reference |

| 5-Bromoindole (B119039) | This compound | Bromine, Water | Not specified | mdma.ch |

| 5-Cyanoindole (B20398) | This compound | Cuprous Cyanide | Not specified | mdma.ch |

| 5-Nitroindole (B16589) | This compound | Fuming Nitric Acid, Acetic Acid | 90.1% | mdma.chguidechem.com |

| 5-Aminoindole (B14826) | 5-Nitroindole | Sodium Hydrosulfite | Not specified | mdma.ch |

Preparation of 7-Nitroindoles for Pharmaceutical and Chemical Intermediates

While the "Indole-Indoline-Indole" pathway is highly effective for 5-substitution, a novel adaptation allows for the synthesis of 7-nitroindoles. google.com This is particularly noteworthy because the direct nitration of the indoline (B122111) ring typically favors the 5-position. google.com

In a patented method, this compound is nitrated using acetyl nitrate (B79036), which is prepared from acetic anhydride and nitric acid. google.com This specific reagent combination unexpectedly directs the nitration to the 7-position of the indoline ring. google.com Following the nitration step, the intermediate is hydrolyzed under alkaline conditions, such as with sodium hydroxide (B78521). google.com This final step removes both the sulfonate and acetyl groups and simultaneously causes dehydrogenation, converting the indoline skeleton back into the aromatic indole structure to yield 7-nitroindole. google.com This process provides a relatively simple and high-yield route to 7-nitroindoles without using highly toxic reagents like thallium compounds, which have been used in other methods. google.com

Synthesis of 7-Nitroindole

| Step | Description | Reagents | Outcome | Reference |

| 1. Nitration | Regioselective nitration of the indoline ring. | Acetyl nitrate | 1-Acetyl-7-nitroindoline-2-sulfonate intermediate | google.com |

| 2. Hydrolysis & Aromatization | Removal of protecting groups and dehydrogenation. | Sodium Hydroxide | 7-Nitroindole | google.com |

Role in the Synthesis of Other Bioactive Indole Compounds

The utility of this compound extends to the synthesis of various bioactive indole compounds beyond simple nitro-derivatives. The 5-substituted indoles prepared via the methods described are important precursors in their own right for many compounds used in clinical applications. mdma.ch For instance, these pathways are studied for the synthesis of 5-substituted analogs of Melatonin, a hormone involved in numerous physiological processes. mdma.ch

The preparation of 5-aminoindole, achieved through the reduction of 5-nitroindole, is another key example. mdma.ch 5-aminoindole serves as a versatile building block for more complex pharmaceutical agents. The challenge in such syntheses often lies in preventing dimerization or trimerization of the electron-rich aminoindole product, which can be circumvented by careful selection of reduction conditions. mdma.ch

Catalytic Transformations and Derivatizations

This compound undergoes several types of chemical transformations that are fundamental to its role as a synthetic intermediate. The compound can participate in various reactions, including nucleophilic substitutions at the sulfonate group and oxidation or reduction of the indoline ring.

A primary derivatization is the electrophilic substitution at the C-5 or C-7 positions, as detailed previously. mdma.chgoogle.com The most critical transformation, however, is the final step in the "Indole-Indoline-Indole" sequence: the base-mediated elimination of the sulfonate group and hydrolysis of the acetyl group. mdma.chgoogle.com This step is a type of dehydrogenation that re-forms the indole double bond, effectively regenerating the aromatic indole core. google.com While not a catalytic transformation in the traditional sense, this efficient, high-yield elimination is a key feature that makes the entire synthetic strategy viable for producing functionalized indoles. mdma.chgoogle.com

Spectroscopic Characterization in Research and Development

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in sodium 1-acetylindoline-2-sulfonate. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals characteristic vibrations of molecular bonds.

Detailed analysis of the IR spectrum of this compound confirms the presence of its key functional groups. The sulfonate group (–SO₃⁻) is identified by strong absorption bands corresponding to its stretching vibrations. Specifically, the asymmetric S=O stretching vibration is observed in the range of 1180–1200 cm⁻¹, while the symmetric S-O stretching vibration appears between 1040–1060 cm⁻¹. The presence of the acetyl group (–COCH₃) is also confirmed by its characteristic carbonyl (C=O) stretching absorption.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |

| Sulfonate (S=O) | Asymmetric Stretch | 1180–1200 |

| Sulfonate (S-O) | Symmetric Stretch | 1040–1060 |

These specific absorption bands provide definitive evidence for the successful incorporation of the acetyl and sulfonate groups onto the indoline (B122111) scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the connectivity and chemical environment of atoms within the molecule.

In ¹H NMR spectroscopy, performed in a deuterated solvent such as D₂O, the spectrum of this compound displays several characteristic signals. A distinct singlet peak appears in the region of δ 2.1–2.3 ppm, which is indicative of the three protons of the acetyl methyl group (–COCH₃). A multiplet observed between δ 3.0–3.5 ppm corresponds to the two protons of the indoline CH₂ group. The aromatic protons of the indoline ring produce signals in the range of δ 6.8–7.5 ppm.

Table 2: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| Acetyl methyl (–COCH₃) | 2.1–2.3 | Singlet | 3H |

| Indoline CH₂ | 3.0–3.5 | Multiplet | 2H |

| Aromatic | 6.8–7.5 | Multiplet | 4H |

¹³C NMR spectroscopy provides further structural confirmation by identifying the carbon skeleton. For related indole (B1671886) derivatives, the carbonyl carbon (C=O) of the acetyl group typically resonates at approximately δ 170–180 ppm. The combination of ¹H and ¹³C NMR data allows for a complete and unambiguous assignment of the compound's structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which further corroborates its structure. Electrospray ionization (ESI) is a common technique used for this type of analysis.

In ESI-MS, the expected molecular ion for this compound is the [M-Na]⁻ ion, which would have a mass-to-charge ratio (m/z) of 256.1. This corresponds to the anionic part of the molecule, C₁₀H₁₀NO₄S⁻. The experimentally determined molecular weight from mass spectrometry should align closely with the theoretical molecular weight of 263.25 g/mol for the complete sodium salt. nih.govscbt.com

Table 3: Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M-Na]⁻ | 256.1 |

Elemental Analysis for Compositional Verification

Elemental analysis provides quantitative data on the elemental composition of this compound, serving as a fundamental verification of its purity and chemical formula. This technique determines the percentage by mass of each element present in the compound.

The molecular formula for this compound is C₁₀H₁₀NNaO₄S. nih.govusbio.netmatrix-fine-chemicals.com Based on this formula, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the identity and purity of the synthesized compound.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 10 | 120.10 | 45.64% |

| Hydrogen | H | 1.01 | 10 | 10.10 | 3.84% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.32% |

| Sodium | Na | 22.99 | 1 | 22.99 | 8.73% |

| Oxygen | O | 16.00 | 4 | 64.00 | 24.31% |

| Sulfur | S | 32.07 | 1 | 32.07 | 12.18% |

| Total | 263.27 | 100.00% |

Mechanistic Investigations of Reactions Involving Sodium 1 Acetylindoline 2 Sulfonate

Detailed Reaction Mechanisms for Electrophilic Aromatic Substitution

The primary electrophilic aromatic substitution reactions of sodium 1-acetylindoline-2-sulfonate involve the substitution of a hydrogen atom on the aromatic portion of the indoline (B122111) ring. The mechanism for these reactions generally proceeds through a two-step pathway involving the formation of a carbocation intermediate known as an arenium ion or Wheland intermediate. masterorganicchemistry.comlumenlearning.com

The first and rate-determining step is the attack of the electrophile (E⁺) by the electron-rich aromatic ring. masterorganicchemistry.com This step disrupts the aromaticity of the benzene (B151609) ring. The second step is the rapid removal of a proton from the arenium ion, which restores the aromaticity of the ring. masterorganicchemistry.com

In the case of this compound, the N-acetyl group plays a crucial role in directing the incoming electrophile. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, making the ring more nucleophilic and thus more reactive towards electrophiles. This electron-donating effect is most pronounced at the ortho and para positions relative to the nitrogen atom. However, due to steric hindrance from the indoline ring structure, the para-position (C5) is the most favored site for electrophilic attack. Studies on the nitration of N-acetylindole and its derivatives confirm that the N-acetyl group directs substitution primarily to the 5-position. ulisboa.pt

The sulfonate group at the 2-position is an electron-withdrawing group and is expected to have a deactivating effect on the ring. However, its influence is less significant on the C5 position compared to the directing power of the N-acetyl group.

Mechanism of Nitration at the 5-Position:

A representative electrophilic aromatic substitution reaction is nitration. The mechanism for the nitration of this compound to yield sodium 1-acetyl-5-nitroindoline-2-sulfonate is illustrated below. The formation of the σ-complex is the rate-limiting step in this reaction. nih.gov

Step 1: Generation of the Nitronium Ion (Electrophile) Nitric acid reacts with sulfuric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Step 2: Nucleophilic Attack and Formation of the Arenium Ion The aromatic ring of this compound attacks the nitronium ion, preferentially at the C5 position, to form a resonance-stabilized arenium ion.

Step 3: Deprotonation and Restoration of Aromaticity A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the C5 position of the arenium ion, leading to the formation of the final product and regeneration of the catalyst (sulfuric acid).

Kinetic Studies of Transformation Reactions

Kinetic studies on the hydrolysis of N-acetyl dehydroalanine (B155165) methyl ester, another N-acyl compound, have shown that the rate of hydrolysis is influenced by pH and the solvent system. nih.gov For instance, the hydrolysis of the ester was significantly retarded in aqueous dimethyl sulfoxide (B87167) (DMSO) compared to water. nih.gov Similarly, the hydrolysis of N-acyloxymethylazetidin-2-ones has been shown to be subject to pH-independent, acid-catalyzed, and base-catalyzed pathways, all occurring at the ester function. nih.gov These studies suggest that the stability of the N-acetyl group in this compound would also be dependent on the reaction conditions, particularly pH.

Hypothetical Kinetic Parameters for Hydrolysis of N-Acetyl Group

| Condition | Rate Constant (k) | Reaction Order |

|---|---|---|

| Acidic (e.g., pH 1-3) | k_acid | First |

| Neutral (e.g., pH 6-8) | k_neutral | Pseudo-first |

| Basic (e.g., pH 11-13) | k_base | Second |

Computational Chemistry and Theoretical Modeling of Reactivity

Computational studies provide valuable tools for understanding the electronic properties and predicting the reactivity of molecules. While specific computational models for this compound are not detailed in the available literature, studies on related indole (B1671886) derivatives offer insights.

Computational analyses of indole and its derivatives often employ Density Functional Theory (DFT) to calculate properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and reactivity descriptors. mdpi.comresearchgate.netbohrium.com These parameters help in predicting the most likely sites for electrophilic or nucleophilic attack.

For N-acetylindoline, the N-acetyl group is an activating group that increases the electron density of the benzene ring, particularly at the C5 position. The nitrogen's lone pair participates in resonance, which can be computationally visualized through molecular orbital analysis. The highest occupied molecular orbital (HOMO) is often localized on the aromatic ring, indicating its nucleophilic character.

The sulfonate group at the 2-position is an electron-withdrawing group, which would generally decrease the nucleophilicity of the ring. However, its position relative to the reacting center (C5) means its deactivating effect is less pronounced than the activating and directing effect of the N-acetyl group.

Computed Properties of Indole Derivatives Relevant to Reactivity

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| Indole | -5.60 | 2.06 | ~2.11 |

| N-Acetylindole | (expected to be slightly lower than indole) | (expected to be slightly lower than indole) | (expected to be higher than indole) |

The electrophilicity index and nucleophilicity index are other computed parameters that can quantify the reactivity of a molecule. mdpi.com For an electron-rich system like N-acetylindoline, a higher nucleophilicity index would be expected compared to unsubstituted indole.

Future Research Directions and Potential Academic Significance

Development of Novel Synthetic Routes to Sodium 1-acetylindoline-2-sulfonate

The established synthesis for this compound proceeds through a two-step sequence: the reaction of indole (B1671886) with sodium bisulfite to form sodium indoline-2-sulfonate, followed by acetylation of the indoline (B122111) nitrogen. mdma.ch While effective, this pathway presents opportunities for improvement and innovation.

Future research could focus on developing one-pot syntheses from indole, potentially using a combination of reagents that achieve sulfonation and acetylation concurrently under milder conditions. Exploring electrochemical methods, where an electrochemical cell could mediate the sulfonylation of the indole ring, offers a promising avenue for a more controlled and potentially greener synthesis. acs.org Furthermore, the application of flow chemistry could enable a continuous and scalable production process, improving safety and yield over traditional batch methods. epa.gov

| Synthetic Route | Description | Potential Advantages | Key Research Challenge |

| Established Method | Two-step process: 1. Bisulfite addition to indole. 2. Acetylation of the resulting indoline sulfonate. mdma.ch | Proven and reliable for specific applications. | Multiple steps, potential for intermediate instability. mdma.ch |

| One-Pot Synthesis | A streamlined process where indole is converted directly to the target compound in a single reaction vessel. | Increased efficiency, reduced waste and purification steps. | Identifying compatible reagents and conditions for tandem reactions. |

| Electrochemical Synthesis | Utilizes an electric current to drive the C-H sulfonylation of an N-acetylindoline precursor. acs.org | High selectivity, mild conditions, avoidance of harsh chemical oxidants. | Optimizing electrode materials and reaction conditions for the specific substrate. |

| Flow Chemistry | Continuous synthesis in a microreactor system. epa.gov | Enhanced safety, scalability, precise control over reaction parameters, and higher space-time yield. | Reactor design and optimization for handling potential solid intermediates. |

Exploration of New Derivatization Reactions and Synthetic Utilities

The true potential of this compound lies in its use as a versatile chemical building block. The existing functional groups—the N-acetyl group, the sulfonate, and the aromatic ring—are all ripe for further chemical modification.

Future studies could investigate:

Sulfonate Group as a Leaving Group: The sulfonate moiety could be displaced by various nucleophiles to introduce new functionalities at the C2 position, a transformation not easily achieved in standard indole chemistry.

N-Deacetylation and Re-functionalization: Selective removal of the acetyl group would unmask the indoline nitrogen, allowing for the introduction of a wide array of alternative substituents, thereby controlling the electronic properties and steric environment of the molecule. nih.gov

Directed Aromatic Functionalization: While the existing utility directs substitution to the C5 position, further studies could explore reactions at other positions (C4, C6, C7) by employing advanced directing group strategies or by modulating electronic effects through different N-substituents.

Ring-Opening and Rearrangement: Under specific conditions, the strained five-membered ring could undergo ring-opening or rearrangement reactions to generate novel heterocyclic scaffolds.

| Reaction Type | Potential Reagents | Resulting Moiety / Product | Academic Significance |

| Sulfonate Displacement | Organometallic reagents, amines, thiols | C2-alkylated, C2-aminated, or C2-thiolated indolines | Access to novel 2-substituted indoline derivatives. |

| N-Deacetylation | Acidic or basic hydrolysis | Free indoline-2-sulfonate | Unmasking the nitrogen for further N-alkylation or N-arylation. nih.gov |

| Aromatic Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Halogenated (e.g., 5-bromo) derivatives | Precursors for cross-coupling reactions to build complex molecules. |

| Hydrolysis & Aromatization | Base treatment (e.g., NaOH) | Substituted Indoles mdma.ch | Controlled synthesis of 5-substituted indoles for pharmaceutical applications. |

Investigation into Uncharted Regioselectivity and Stereoselectivity

The C2 carbon bearing the sulfonate group is a stereocenter, meaning this compound is a chiral molecule. This inherent chirality is a largely unexplored feature with significant potential.

Future research should pursue:

Asymmetric Synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure (R)- or (S)-Sodium 1-acetylindoline-2-sulfonate. This would involve using chiral catalysts during the initial sulfonation step.

Diastereoselective Reactions: Using the existing stereocenter at C2 to control the stereochemical outcome of reactions at other parts of the molecule. For example, the addition of a new substituent could be directed to a specific face of the molecule, leading to diastereomerically enriched products. acs.orgnih.gov

Regiocontrol in Cyclizations: The interplay between the N-acetyl group and the C2-sulfonate could be exploited to control the regioselectivity of intramolecular cyclization reactions, potentially leading to novel fused heterocyclic systems. beilstein-journals.org The use of different catalysts, such as ruthenium or palladium, could also influence whether reactions occur at the C3 or other positions of the indole nucleus. sci-hub.ruacs.org

Application in the Synthesis of Advanced Materials and Specialty Chemicals

The structural motifs within this compound suggest its potential as a monomer or key intermediate in materials science and for creating specialty chemicals.

Potential applications to be explored include:

Water-Soluble Polymers: The sulfonate group imparts water solubility. Polymerization of derivatives of this compound could lead to novel water-soluble polymers with an indole-based backbone, potentially useful in drug delivery or as specialty coatings.

Anionic Dyes and Pigments: The indole core is a chromophore found in many dyes. Modification of the aromatic system could yield novel, water-soluble anionic dyes for textiles or imaging applications.

Ligands for Homogeneous Catalysis: The nitrogen and sulfonate oxygen atoms could act as coordination sites for metal ions. Designing and synthesizing ligands based on this scaffold could lead to new catalysts for asymmetric synthesis.

Bioactive Molecules: The indole scaffold is a cornerstone of many pharmaceuticals. nih.gov Using the compound as a precursor for sulfonated indole derivatives could lead to new classes of therapeutic agents, as sulfonate groups can enhance binding to biological targets and improve pharmacokinetic properties. rsc.orgnih.gov

| Application Area | Role of this compound Derivative | Potential Significance |

| Polymer Chemistry | Monomer unit for polymerization. | Creation of novel water-soluble, biocompatible, or conductive polymers. |

| Specialty Dyes | Core chromophore structure. | Development of highly soluble and stable dyes for advanced applications. |

| Catalysis | Precursor for chiral ligands. | New catalysts for enantioselective chemical transformations. |

| Medicinal Chemistry | Intermediate for sulfonated indole analogs. nih.govrsc.org | Synthesis of new drug candidates with potentially improved efficacy and solubility. nih.gov |

Green Chemistry Approaches for Sustainable Synthesis and Transformations

Modern chemical research emphasizes sustainability. Future work on this compound should incorporate the principles of green chemistry.

Key areas for development include:

Benign Solvents: Replacing traditional organic solvents with greener alternatives like water, ethanol (B145695), or supercritical CO2 in its synthesis and derivatization. rsc.orgrsc.org

Catalytic Methods: Favouring catalytic methods (using metals or organocatalysts) over stoichiometric reagents to improve atom economy and reduce waste. sci-hub.ru

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, reduce energy consumption, and often improve yields compared to conventional heating. tandfonline.comtandfonline.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing the generation of byproducts. Multicomponent reactions are a powerful tool in this regard. rsc.org

By pursuing these research directions, the scientific community can elevate this compound from a niche synthetic intermediate to a broadly applicable tool in organic chemistry, materials science, and beyond.

Q & A

Q. Q1. What are the standard synthetic routes for Sodium 1-acetylindoline-2-sulfonate, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves sulfonation of 1-acetylindoline followed by neutralization with sodium hydroxide. Key parameters include:

- Temperature control : Maintain 0–5°C during sulfonation to avoid side reactions (e.g., over-sulfonation).

- Stoichiometry : Use a 1:1.2 molar ratio of 1-acetylindoline to sulfonating agent (e.g., chlorosulfonic acid) to ensure complete conversion .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization from ethanol-water mixtures.

- Validation : Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) and NMR (¹H/¹³C) .

Q. Q2. How can researchers verify the structural identity of this compound using spectroscopic methods?

Methodological Answer:

- ¹H NMR : Look for characteristic peaks:

- Acetyl group: δ 2.1–2.3 ppm (singlet, 3H).

- Indoline protons: δ 3.0–3.5 ppm (multiplet, 2H, CH₂) and δ 6.8–7.5 ppm (aromatic protons).

- FT-IR : Confirm sulfonate group absorption at 1180–1200 cm⁻¹ (S=O asymmetric stretching) and 1040–1060 cm⁻¹ (S-O symmetric stretching).

- Mass Spectrometry (ESI-MS) : Expected [M-Na]⁻ ion at m/z 256.1 (C₁₀H₁₀NO₄S⁻) .

Advanced Research Questions

Q. Q3. How should researchers resolve contradictions in reported spectral data for this compound across different studies?

Methodological Answer: Contradictions often arise from:

- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., D₂O vs. DMSO-d₆). Standardize solvent choice and report experimental conditions .

- Impurity interference : Use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) to resolve overlapping peaks.

- Sample hydration : Anhydrous vs. hydrated forms alter FT-IR and melting points. Characterize samples via TGA/DSC to confirm hydration state .

- Cross-validate : Compare data with computational models (e.g., DFT-predicted NMR shifts) .

Q. Q4. What experimental strategies can elucidate the mechanistic role of this compound in catalytic or biological systems?

Methodological Answer:

- Kinetic studies : Monitor reaction rates under varying concentrations of the compound (UV-Vis spectroscopy or LC-MS).

- Isotopic labeling : Use ³⁵S-labeled sulfonate to track participation in reaction pathways.

- Competitive inhibition assays : Introduce structural analogs (e.g., non-acetylated indoline sulfonates) to identify binding specificity in enzyme studies .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with biological targets .

Q. Q5. How can researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Prepare buffers (pH 2–12) and incubate samples at 25°C/37°C. Analyze degradation via HPLC at intervals (0, 24, 48 hrs).

- Thermal stability : Use accelerated stability testing (40°C/75% RH) for 4 weeks. Monitor color changes, precipitate formation, and quantify intact compound .

- Light sensitivity : Expose to UV (254 nm) and visible light; compare degradation profiles with dark controls.

Data Analysis and Interpretation

Q. Q6. What statistical approaches are recommended for analyzing dose-response relationships involving this compound in pharmacological studies?

Methodological Answer:

- Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests : Compare multiple dose groups (e.g., Tukey’s HSD for normally distributed data).

- Outlier detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous replicates .

Q. Q7. How can researchers address low yields in the synthesis of this compound?

Methodological Answer:

- Troubleshooting table :

Literature and Reproducibility

Q. Q9. What steps ensure reproducibility when documenting experimental protocols for this compound synthesis?

Methodological Answer:

- Detailed SOPs : Specify equipment (e.g., round-bottom flask size, stirrer RPM).

- Batch records : Log lot numbers of reagents, purification solvents, and storage conditions.

- Raw data archiving : Upload NMR/FTR spectra, HPLC chromatograms, and MS files to repositories (e.g., Zenodo) .

Computational and Theoretical Extensions

Q. Q10. What computational tools can predict the physicochemical properties of this compound for drug discovery applications?

Methodological Answer:

- LogP calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients.

- pKa prediction : SPARC or MarvinSketch for sulfonate group acidity (expected pKa ~1.5–2.5).

- Solubility : COSMO-RS or QSPR models trained on sulfonate-containing compounds .

Tables for Key Parameters

Q. Table 1: Optimal Reaction Conditions for Synthesis

| Parameter | Value/Range | Reference |

|---|---|---|

| Temperature | 0–5°C (sulfonation step) | |

| Molar Ratio | 1:1.2 (indoline:sulfonating agent) | |

| Purification Method | Ethanol-water recrystallization |

Q. Table 2: Analytical Parameters for Quality Control

| Technique | Key Peaks/Parameters | Acceptance Criteria |

|---|---|---|

| HPLC | Retention time: 8.2 min | Purity ≥95% |

| ¹H NMR | δ 2.1–2.3 ppm (acetyl) | Integral ratio 3H |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.